molecular formula C14H14BrN3O3 B213529 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213529
M. Wt: 352.18 g/mol
InChI Key: QDGMHKWBJKNZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BRD-0705, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a wide range of cancer types.

Mechanism of Action

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in gene transcription and epigenetic regulation. By inhibiting BET proteins, 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can disrupt the expression of genes that are important for cancer cell survival and proliferation. This mechanism of action suggests that 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide may be effective against a wide range of cancer types, including those that are resistant to other treatments.
Biochemical and Physiological Effects:
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of gene expression. 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for cancer. However, like all experimental compounds, 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has limitations. One limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is complex and not yet fully understood, which may make it difficult to develop targeted therapies based on this compound.

Future Directions

Despite its limitations, 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promise as a potential treatment for cancer. Future research in this area may focus on developing more targeted therapies based on the mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, as well as identifying biomarkers that can predict which patients are most likely to respond to this treatment. Additionally, further preclinical studies may be needed to determine the safety and efficacy of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in humans, and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine. The resulting intermediate is then reacted with chloroformic acid to form the final product. This synthesis method has been optimized to produce high yields of pure 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.

properties

Product Name

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C14H14BrN3O3

Molecular Weight

352.18 g/mol

IUPAC Name

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14BrN3O3/c1-8-12(15)13(17-18(8)2)14(19)16-9-3-4-10-11(7-9)21-6-5-20-10/h3-4,7H,5-6H2,1-2H3,(H,16,19)

InChI Key

QDGMHKWBJKNZNC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC3=C(C=C2)OCCO3)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC3=C(C=C2)OCCO3)Br

Origin of Product

United States

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